molecular formula C23H26N4O4 B262030 N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide

Katalognummer B262030
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: YKOXQBSQYOJPAX-MYYYXRDXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide, also known as CB-30865, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CB-30865 is a hydrazide derivative that belongs to the class of compounds known as acylhydrazones.

Wirkmechanismus

The mechanism of action of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide is not fully understood. However, studies have suggested that N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide exerts its pharmacological effects by binding to a specific target protein. The target protein has been identified as the histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression and protein degradation. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide inhibits the activity of HDAC6, leading to the accumulation of acetylated proteins and the induction of apoptosis.
Biochemical and Physiological Effects:
N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide can induce apoptosis, inhibit cell proliferation, and reduce the expression of inflammatory genes. In vivo studies have shown that N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide can inhibit tumor growth and reduce inflammation in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has also been shown to have good bioavailability and pharmacokinetic properties. However, N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has some limitations for lab experiments. It is a hydrazide derivative, which can be unstable and reactive under certain conditions. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide research include:
1. Investigating the mechanism of action of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in more detail.
2. Developing more stable and soluble derivatives of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide.
3. Conducting clinical trials to evaluate the safety and efficacy of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in humans.
4. Exploring the potential of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in combination with other anticancer or anti-inflammatory agents.
5. Investigating the potential of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in other disease models, such as neurodegenerative diseases.
Conclusion:
N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide is a novel small molecule that has shown promising results in preclinical studies for its potential therapeutic applications. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide exerts its pharmacological effects by inhibiting the activity of HDAC6, leading to the accumulation of acetylated proteins and the induction of apoptosis. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in various disease models and to develop more stable and soluble derivatives of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide.

Synthesemethoden

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide can be synthesized through a simple and efficient process. The synthesis involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde and 2-cyanobenzyl bromide in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 4-morpholineacetic acid hydrazide to yield N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide. The reaction scheme is shown below:

Wissenschaftliche Forschungsanwendungen

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been extensively studied for its potential therapeutic applications. One of the major applications of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide is in the treatment of cancer. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation.
In addition to its anticancer activity, N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has also been investigated for its anti-inflammatory properties. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes.

Eigenschaften

Produktname

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide

Molekularformel

C23H26N4O4

Molekulargewicht

422.5 g/mol

IUPAC-Name

N-[(Z)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C23H26N4O4/c1-2-30-22-13-18(15-25-26-23(28)16-27-9-11-29-12-10-27)7-8-21(22)31-17-20-6-4-3-5-19(20)14-24/h3-8,13,15H,2,9-12,16-17H2,1H3,(H,26,28)/b25-15-

InChI-Schlüssel

YKOXQBSQYOJPAX-MYYYXRDXSA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)CN2CCOCC2)OCC3=CC=CC=C3C#N

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)OCC3=CC=CC=C3C#N

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)OCC3=CC=CC=C3C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.